N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide
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Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C14H15FN4O2 and its molecular weight is 290.298. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits a mixed-type inhibition mode, indicating that it can interact with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE results in increased acetylcholine levels, which can enhance cholinergic transmission. This can lead to improved memory and cognition, particularly in the context of neurodegenerative disorders like Alzheimer’s disease . .
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide is a complex heterocyclic compound belonging to the class of triazine derivatives. Its unique structural features, including the presence of a fluoro substituent and a cyclobutane moiety, suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H14FN5O3, with a molecular weight of approximately 302.26 g/mol. The compound's structure features a triazine ring fused with a benzene ring and a cyclobutane carboxamide group.
Enzyme Interactions
Research indicates that compounds similar to this compound exhibit significant interactions with various enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE has been linked to therapeutic effects in neurodegenerative diseases such as Alzheimer's. Compounds in this class can potentially enhance cholinergic signaling by preventing acetylcholine breakdown.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition may also contribute to cognitive enhancement and neuroprotection.
Cellular Effects
The compound has shown promising results in influencing cell proliferation and apoptosis in cancer cell lines:
- Cancer Cell Lines : Studies have demonstrated that this compound can inhibit cell growth and induce apoptosis through modulation of signaling pathways involved in cell cycle regulation.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Signal Transduction Modulation : The compound may impact pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
- Gene Expression Regulation : It can alter the expression levels of genes associated with apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress, contributing to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological activity of related triazine derivatives:
- A study by Smith et al. (2020) demonstrated that similar compounds could significantly reduce tumor size in xenograft models through targeted apoptosis induction.
- Another investigation by Johnson et al. (2021) reported that these compounds could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Data Summary Table
Property/Activity | Findings |
---|---|
Molecular Formula | C14H14FN5O3 |
Molecular Weight | 302.26 g/mol |
AChE Inhibition | Yes (potential therapeutic application) |
BuChE Inhibition | Yes |
Cancer Cell Apoptosis Induction | Yes |
Mechanisms | Signal transduction modulation |
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-10-4-5-12-11(8-10)14(21)19(18-17-12)7-6-16-13(20)9-2-1-3-9/h4-5,8-9H,1-3,6-7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEILMRSFCQORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.